molecular formula C6H5ClF2N2 B8086666 4-Chloro-2-(1,1-difluoroethyl)pyrimidine

4-Chloro-2-(1,1-difluoroethyl)pyrimidine

Cat. No.: B8086666
M. Wt: 178.57 g/mol
InChI Key: FWEWFQXXBHTFEL-UHFFFAOYSA-N
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Description

4-Chloro-2-(1,1-difluoroethyl)pyrimidine is a heterocyclic aromatic compound with the molecular formula C6H5ClF2N2 It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(1,1-difluoroethyl)pyrimidine can be achieved through several methods. One common approach involves the reaction of 4-chloropyrimidine with 1,1-difluoroethane under specific conditions. The reaction typically requires a catalyst, such as zinc chloride, and is carried out at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(1,1-difluoroethyl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiolates can be used in the presence of a suitable solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative.

Scientific Research Applications

4-Chloro-2-(1,1-difluoroethyl)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(1,1-difluoroethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-(1,1-difluoroethyl)-6-methylpyrimidine
  • 2-chloro-4-(trifluoromethyl)pyrimidine

Uniqueness

4-Chloro-2-(1,1-difluoroethyl)pyrimidine is unique due to the presence of both chlorine and difluoroethyl groups, which impart distinct chemical properties

Properties

IUPAC Name

4-chloro-2-(1,1-difluoroethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF2N2/c1-6(8,9)5-10-3-2-4(7)11-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEWFQXXBHTFEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CC(=N1)Cl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

463337-59-9
Record name 4-chloro-2-(1,1-difluoroethyl)pyrimidine
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